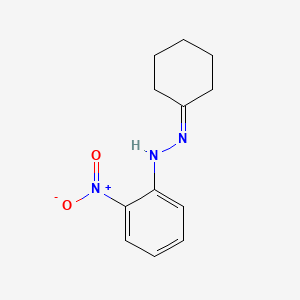

1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylideneamino)-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c16-15(17)12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h4-5,8-9,14H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEQOGVETDKDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=CC=CC=C2[N+](=O)[O-])CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 1 Cyclohexylidene 2 2 Nitrophenyl Hydrazine

Synthetic Methodologies

The most common and direct method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2-nitrophenylhydrazine (B1229437) and cyclohexanone (B45756). nih.gov In this reaction, the nucleophilic amino group of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the characteristic C=N (imine) bond of the hydrazone. The reaction is typically carried out in a protic solvent like ethanol (B145695) and can be catalyzed by a small amount of acid.

Spectroscopic Data

The structural identity of this compound is confirmed by a combination of spectroscopic methods.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, confirming the successful condensation.

Table 1: Mass Spectrometry Data for this compound nih.gov

| Fragment | m/z |

|---|---|

| [M]⁺ | 233 |

| [M-NO₂-H]⁺ | 159 |

Note: This interactive table provides the mass-to-charge ratio (m/z) for the molecular ion and significant fragments observed in the mass spectrum.

While detailed peak-by-peak NMR and IR data are not extensively published in publicly accessible databases, the key characteristic signals can be predicted. The ¹H NMR spectrum would show signals for the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the cyclohexylidene ring. The ¹³C NMR spectrum would display distinct resonances for the aromatic carbons, the cyclohexylidene carbons, and a characteristic downfield signal for the imine carbon (C=N). nih.gov The Infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=N stretch of the hydrazone, and strong asymmetric and symmetric stretches for the NO₂ group.

Crystallographic Analysis

The analysis reveals that the cyclohexanone ring adopts a stable chair conformation. The phenylhydrazone group is essentially planar, but the nitro group is slightly twisted out of the plane of the benzene (B151609) ring. A significant feature of the molecular structure is the presence of an intramolecular N—H···O hydrogen bond between the hydrazine N-H group and one of the oxygen atoms of the ortho-nitro group. This interaction contributes to the planarity and stability of the hydrazone moiety. nih.gov

Table 2: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5193 (17) |

| b (Å) | 19.609 (4) |

| c (Å) | 7.8220 (16) |

| β (°) | 112.110 (2) |

| Volume (ų) | 1210.6 (4) |

Note: This interactive table summarizes key parameters from the single-crystal X-ray diffraction analysis of the compound.

Structural Elucidation and Advanced Characterization of 1 Cyclohexylidene 2 2 Nitrophenyl Hydrazine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and detailed structural assignment of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), UV-Visible, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, electronic properties, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine, the proton signals can be predicted based on their chemical environment. The N-H proton is expected to appear as a downfield singlet, its chemical shift influenced by hydrogen bonding and solvent effects. The aromatic protons of the 2-nitrophenyl group will present as a complex multiplet system in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the cyclohexylidene ring will be observed in the aliphatic region, with those on the carbons adjacent to the C=N bond (α-protons) appearing at a lower field (around δ 2.5 ppm) compared to the other ring protons (β and γ), which would be found further upfield (around δ 1.6-1.8 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the C=N imine bond is characteristically deshielded and would appear significantly downfield. The carbons of the 2-nitrophenyl ring will have distinct signals in the aromatic region, with the carbon atom bonded to the nitro group (C-NO₂) showing a characteristic chemical shift. The aliphatic carbons of the cyclohexylidene ring would be observed in the upfield region of the spectrum.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| N-H | ~10.0-11.0 (singlet) | - |

| Aromatic C-H | 7.0 - 8.5 (multiplets) | 115.0 - 148.0 |

| C=N | - | ~150.0 - 160.0 |

| Cyclohexylidene (α-CH₂) | ~2.5 (multiplet) | ~35.0 |

| Cyclohexylidene (β,γ-CH₂) | ~1.6 - 1.8 (multiplets) | ~25.0 - 28.0 |

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Fourier Transform Infrared (FTIR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by a sharp band corresponding to the N-H stretching vibration, typically around 3300 cm⁻¹. The C=N imine stretch would be observed in the 1600-1650 cm⁻¹ region. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl ring is observed just below 3000 cm⁻¹.

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=N Stretch (Imine) | 1600 - 1650 |

| N-O Asymmetric Stretch (NO₂) | ~1520 |

| N-O Symmetric Stretch (NO₂) | ~1350 |

| C=C Aromatic Stretch | 1450 - 1600 |

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The spectrum is expected to show intense absorption bands in the UV region, arising from π→π* transitions associated with the aromatic ring and the C=N double bond. An additional, lower-energy absorption, possibly extending into the visible region, can be attributed to n→π* transitions involving the lone pair electrons on the nitrogen atoms and the nitro group, which contributes to the compound's color.

Mass Spectrometry (MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a distinct molecular ion peak [M]⁺ at m/z 233, confirming its molecular formula C₁₂H₁₅N₃O₂. nih.gov

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for nitrophenylhydrazones include cleavage of the N-N bond, loss of the nitro group (NO₂), and fragmentation of the cyclohexyl ring. Key fragments would include ions corresponding to the 2-nitrophenylhydrazine (B1229437) moiety and the cyclohexylidene moiety.

| m/z Value | Proposed Fragment Identity |

| 233 | [C₁₂H₁₅N₃O₂]⁺ (Molecular Ion) |

| 187 | [M - NO₂]⁺ |

| 136 | [C₆H₄N₂O₂]⁺ (Nitrophenyl-N fragment) |

| 97 | [C₆H₉N]⁺ (Cyclohexylidene-imine fragment) |

| 81 | [C₆H₉]⁺ (Cyclohexenyl fragment) |

Solid-State Structural Analysis and Crystallographic Studies

While spectroscopic methods reveal the structure of molecules in solution or the gas phase, solid-state analysis, particularly X-ray crystallography, provides precise information on molecular geometry, conformation, and intermolecular interactions in the crystalline state.

X-ray Crystallography for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its three-dimensional structure. nih.gov The compound crystallizes in the monoclinic space group. nih.gov

The analysis reveals that the cyclohexanone (B45756) ring adopts a stable chair conformation. nih.gov The phenylhydrazone portion of the molecule is largely planar, a feature stabilized by an intramolecular N—H···O hydrogen bond between the hydrazine (B178648) proton (N-H) and one of the oxygen atoms of the ortho-nitro group. nih.gov This hydrogen bond creates a six-membered pseudo-ring, which contributes to the planarity and stability of this fragment. The nitro group is found to be slightly twisted out of the plane of the phenyl ring. nih.gov

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.519 (5) | nih.gov |

| b (Å) | 19.609 (7) | nih.gov |

| c (Å) | 7.822 (4) | nih.gov |

| β (°) | 112.110 (7) | nih.gov |

| Volume (ų) | 1210.6 (10) | nih.gov |

| Z | 4 | nih.gov |

| Key Feature | Intramolecular N—H···O hydrogen bond | nih.gov |

| Cyclohexane (B81311) Conformation | Chair | nih.gov |

Investigation of Polymorphism and its Impact on Crystal Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability.

Conformational Analysis and Intramolecular Interactions

The phenylhydrazone group is largely planar, with a maximum deviation from its mean plane measured at 0.0252 (12) Å. nih.gov However, the nitro group attached to the phenyl ring is slightly twisted relative to this plane, exhibiting a dihedral angle of 6.96 (17)°. nih.gov This slight torsion is a common feature in ortho-substituted phenylhydrazones.

The cyclohexane ring adopts a stable chair conformation. nih.gov This is confirmed by the ring puckering parameters, specifically θ= 5.6 (3)° and φ=195 (3)°. nih.gov The stability of this conformation is significantly influenced by the presence of a key intramolecular interaction, which is detailed in the following section.

The molecular conformation of this compound is fundamentally stabilized by a significant intramolecular hydrogen bond. nih.gov This interaction occurs between the hydrogen atom of the amine group (N-H) and an oxygen atom of the ortho-positioned nitro group (N—H⋯O). nih.gov This type of intramolecular hydrogen bonding is a characteristic feature of phenylhydrazones that possess an ortho-nitro group, which acts as a strong hydrogen bond acceptor. rsc.org

The specific geometry of this intramolecular hydrogen bond has been precisely determined through crystallographic analysis. The distances and angles defining this interaction are crucial for understanding the forces that stabilize the molecule's structure. nih.gov

Table 1: Hydrogen-Bond Geometry for this compound nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2⋯O2 | 0.86 | 1.98 | 2.599 (2) | 128 |

D = donor atom; H = hydrogen atom; A = acceptor atom.

This intramolecular bond effectively restricts the rotational freedom around the N-N and N-C bonds, thereby enforcing a specific, stable conformation in the crystalline state. nih.gov

Reactivity and Mechanistic Investigations of 1 Cyclohexylidene 2 2 Nitrophenyl Hydrazine

Reactions at the Hydrazone (C=N-NH) Linkage

The hydrazone group is a critical site for a variety of chemical transformations, including hydrolysis, condensation, and reactions at the electrophilic azomethine carbon.

Hydrolysis and Reversible Condensation Pathways

The formation of 1-cyclohexylidene-2-(2-nitrophenyl)hydrazine is a reversible condensation reaction between cyclohexanone (B45756) and 2-nitrophenylhydrazine (B1229437). nih.gov Under acidic or basic conditions, the hydrazone can undergo hydrolysis to regenerate the starting ketone and hydrazine (B178648). This equilibrium is a hallmark of imine and hydrazone chemistry.

The general mechanism for the acid-catalyzed hydrolysis involves protonation of the imine nitrogen, which enhances the electrophilicity of the azomethine carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the hydrazine, yields the parent ketone. The reaction is driven to completion by the removal of one of the products or by using a large excess of water. Conversely, the condensation reaction is typically favored by the removal of water, often through azeotropic distillation.

| Reaction | Conditions | Products |

| Hydrolysis | Acidic or basic | Cyclohexanone, 2-nitrophenylhydrazine |

| Condensation | Removal of water | This compound |

Nucleophilic and Electrophilic Transformations at the Azomethine Group

The carbon-nitrogen double bond of the hydrazone linkage is susceptible to both nucleophilic and electrophilic attack. The carbon atom of the azomethine group is electrophilic and can be attacked by nucleophiles, particularly after activation by protonation or coordination to a Lewis acid. For instance, reduction of the C=N bond can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the corresponding hydrazine derivative.

Reactions Involving the Nitrophenyl Moiety

Reduction of the Nitro Group to Amino and Other Derivatives

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, with the product often depending on the specific reagent and reaction conditions.

Commonly, the nitro group is reduced to a primary amine (amino group). This can be achieved using methods such as catalytic hydrogenation (e.g., with H₂ over Pd/C, PtO₂, or Raney Nickel), or with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). lumenlearning.com Other reagents like sodium dithionite (B78146) or hydrazine hydrate (B1144303) in the presence of a catalyst can also be effective. researchgate.net

The reduction can also be controlled to yield intermediate oxidation states. For example, partial reduction under specific conditions can lead to the formation of nitroso or hydroxylamino derivatives.

| Reagent | Product |

| H₂/Pd/C | 2-Aminoaniline derivative |

| Fe/HCl | 2-Aminoaniline derivative |

| Zn/NH₄Cl | 2-Hydroxylaminoaniline derivative |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents: the nitro group and the hydrazone moiety.

The nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. savemyexams.com Conversely, the hydrazone substituent (-NH-N=C<) is generally considered an activating group and an ortho-, para-director because the nitrogen atom adjacent to the ring can donate its lone pair of electrons, stabilizing the arenium ion intermediate formed during the substitution.

Given the positions of the existing groups, the directing effects are as follows:

Nitro group (at C2): Directs incoming electrophiles to positions 4 and 6.

Hydrazone group (at C1): Directs incoming electrophiles to positions 3 and 5.

Reactions of the Cyclohexylidene Ring

The cyclohexylidene moiety, derived from cyclohexanone, also presents opportunities for chemical modification. The reactivity of this part of the molecule is primarily associated with the six-membered aliphatic ring.

One of the principal reactions of the cyclohexylidene ring is catalytic hydrogenation. In the presence of a suitable catalyst, such as platinum or palladium, and a source of hydrogen, the double bond of the hydrazone can be reduced, and under more forcing conditions, the aromatic ring can also be hydrogenated. However, selective hydrogenation of the cyclohexylidene ring without affecting the other functional groups can be challenging.

Oxidative cleavage of the cyclohexylidene ring is another potential transformation, although this would likely require harsh conditions that might also affect other parts of the molecule. Reactions involving the alpha-carbons of the original ketone are also conceivable, such as allylic halogenation, though the reactivity would be influenced by the adjacent hydrazone. Photochemical reactions, similar to those observed for cyclohexanone, could also lead to ring-opening or other rearrangements under UV irradiation. uci.edu

Addition Reactions to the Exocyclic Double Bond

The exocyclic carbon-nitrogen double bond (C=N) in this compound is a key site for nucleophilic addition reactions. The polarity of this bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, dictates its reactivity. The presence of the electron-withdrawing 2-nitrophenyl group further enhances the electrophilicity of the iminic carbon, making it susceptible to attack by various nucleophiles.

While specific studies on the addition reactions to this compound are not extensively documented, the reactivity can be inferred from studies on analogous arylhydrazones. Organometallic reagents, such as Grignard reagents and organolithium compounds, are known to add across the C=N bond of hydrazones to form substituted hydrazine derivatives. For instance, the addition of a Grignard reagent (R-MgX) would be expected to yield a tertiary amine precursor after cleavage of the N-N bond.

Radical additions to the C=N bond of hydrazones have also been explored. These reactions, often initiated by radical initiators or photoredox catalysis, can lead to the formation of carbon-carbon or carbon-heteroatom bonds at the former iminic carbon. The stereoselectivity of such additions can sometimes be controlled by the use of chiral auxiliaries. nih.gov

Stereochemical Aspects of Cyclohexylidene Reactivity

The stereochemistry of reactions involving the cyclohexylidene moiety of this compound is a critical aspect of its reactivity, particularly in asymmetric synthesis. The prochiral nature of the exocyclic C=N double bond means that addition reactions can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is influenced by several factors, including the nature of the reagent, the reaction conditions, and the potential for asymmetric induction. wikipedia.orgijrpc.com

In the absence of any chiral influence, the addition of a nucleophile to the C=N bond would typically result in a racemic mixture of enantiomers. However, the use of chiral reagents, catalysts, or solvents can induce facial selectivity, leading to the preferential formation of one enantiomer over the other. Chiral auxiliaries, which are chiral groups temporarily attached to the reactant, have been successfully employed to control the stereochemistry of additions to hydrazones. researchgate.netwikipedia.orgsigmaaldrich.com For example, a chiral auxiliary attached to the hydrazine nitrogen could direct the incoming nucleophile to one face of the cyclohexylidene ring.

The conformation of the cyclohexylidene ring also plays a role in the stereochemical outcome. The chair-like conformation of the cyclohexane (B81311) ring can create a steric bias, influencing the trajectory of the attacking nucleophile. For instance, axial versus equatorial attack can lead to different diastereomeric products if a new stereocenter is formed in a molecule that already contains stereocenters.

Cascade and Cyclization Reactions for Heterocyclic Formation

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds through cascade and cyclization reactions. The inherent reactivity of the hydrazone moiety, coupled with the presence of the ortho-nitro group on the phenyl ring, provides multiple pathways for the construction of fused ring systems.

Intramolecular Cyclization Pathways Leading to Fused Systems

The most well-known intramolecular cyclization of arylhydrazones is the Fischer indole (B1671886) synthesis. Under acidic conditions, this compound can be expected to undergo cyclization to form a nitro-substituted tetrahydrocarbazole. The reaction proceeds through a -sigmatropic rearrangement of the corresponding enehydrazine tautomer.

Furthermore, the ortho-nitro group can participate in reductive cyclization reactions. For example, reduction of the nitro group to an amino group, followed by intramolecular nucleophilic attack of the newly formed amino group onto the imine carbon, can lead to the formation of fused heterocyclic systems. Depending on the reaction conditions and the reagents used, this can result in the formation of benzotriazine or quinoxaline (B1680401) derivatives. researchgate.netosi.lvacs.orgdocumentsdelivered.comrsc.org For instance, treatment with a reducing agent in the presence of an acid or base could initiate a cascade of reactions leading to complex polycyclic structures. nih.govnih.gov

Heteroannulation Reactions Utilizing Hydrazone Reactivity

The hydrazone functionality in this compound can participate in various heteroannulation reactions, which are ring-forming reactions where at least one of the atoms in the newly formed ring is a heteroatom. These reactions often involve cycloadditions where the C=N bond or a tautomeric form of the hydrazone acts as a reactive component.

One important class of such reactions is the 1,3-dipolar cycloaddition. ijrpc.comnih.govwikipedia.orgorganic-chemistry.orgyoutube.comslideshare.net The hydrazone can be converted into a 1,3-dipole, such as a nitrilimine, which can then react with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring, such as a pyrazole (B372694) or pyrazoline.

Additionally, the hydrazone can act as a diene or a dienophile in Diels-Alder or aza-Diels-Alder reactions. wikipedia.orgacs.orgdocumentsdelivered.comrsc.orgacs.org For example, in an aza-Diels-Alder reaction, the C=N bond can act as the dienophile, reacting with a diene to form a six-membered nitrogen-containing heterocycle. The electron-withdrawing nature of the 2-nitrophenyl group can influence the reactivity and selectivity of these cycloaddition reactions.

Proposed Reaction Mechanisms for Key Transformations

The key transformations of this compound are governed by well-established reaction mechanisms, primarily involving the hydrazone functionality and the ortho-nitro group.

A plausible mechanism for an intramolecular reductive cyclization to form a benzotriazine derivative would involve the initial reduction of the nitro group to a nitroso or amino group. If reduced to an amino group, a subsequent intramolecular nucleophilic attack of the amino nitrogen onto the electrophilic imine carbon would form a six-membered ring. Dehydration would then lead to the aromatic benzotriazine ring system.

In the case of heteroannulation reactions, such as a 1,3-dipolar cycloaddition, the mechanism would typically involve the in-situ generation of a 1,3-dipole. For instance, deprotonation of the N-H proton followed by elimination of a leaving group from the imine carbon (if suitably functionalized) could generate a nitrilimine. This highly reactive intermediate would then undergo a concerted [3+2] cycloaddition with a dipolarophile. Computational studies have been instrumental in elucidating the intricate details of such reaction mechanisms. rsc.orgnih.govescholarship.orgnih.govresearchgate.net

Theoretical and Computational Studies of 1 Cyclohexylidene 2 2 Nitrophenyl Hydrazine

Quantum Chemical Calculations (DFT, ab initio, MP2)

Quantum chemical calculations are fundamental tools for investigating the intricacies of molecular systems. Methods like Density Functional Theory (DFT), ab initio calculations, and Møller-Plesset perturbation theory (MP2) are employed to model the electronic structure and predict various chemical properties of 1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine with high accuracy. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying hydrazine (B178648) derivatives.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

The molecule consists of a cyclohexylidene ring, a hydrazine linker, and a 2-nitrophenyl group. The central C=N-NH-C linkage is of particular interest. The geometry around the C=N double bond is typically found to be in an E configuration. An intramolecular hydrogen bond often forms between the N-H group of the hydrazine moiety and an oxygen atom of the ortho-nitro group, which significantly influences the planarity and stability of the molecule. This interaction creates a pseudo-six-membered ring, holding the nitrophenyl group and the hydrazine linker in a relatively coplanar arrangement. Studies on similar nitrophenylhydrazone structures show that the phenyl ring and the hydrazine group are often slightly twisted relative to each other.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Predicted Value | Description |

|---|---|---|

| C=N Bond Length | ~1.28 Å | Consistent with a double bond character. |

| N-N Bond Length | ~1.38 Å | Typical for a hydrazine single bond. |

| N-H Bond Length | ~1.02 Å | Standard N-H single bond. |

| N-H···O H-Bond | ~2.00 Å | Intramolecular hydrogen bond distance. |

| C-N-N-C Dihedral | 175-180° | Indicates a near-planar trans arrangement. |

Note: These are representative values based on calculations of analogous structures. Actual values may vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. rawdatalibrary.netnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

For this compound, the HOMO is typically localized over the hydrazine nitrogen atoms and the adjacent phenyl ring, which are the more electron-rich parts of the molecule. In contrast, the LUMO is predominantly centered on the electron-withdrawing 2-nitrophenyl group. This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. These values allow for the calculation of global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, which quantify the molecule's reactivity.

Table 2: Predicted Electronic Properties from FMO Analysis

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.2 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital. |

Note: These values are illustrative and derived from studies on similar nitrophenylhydrazones.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atoms of the nitro group, reflecting their high electronegativity and electron density. These sites are the primary targets for electrophiles and hydrogen bond donors. The lone pair region of the imine nitrogen (C=N) would also show significant negative potential. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the N-H group, making it the primary site for nucleophilic attack or deprotonation. The hydrogen atoms on the aromatic ring also exhibit a lesser degree of positive potential. The MEP map thus provides a clear, visual guide to the molecule's reactive sites.

Conformational Space Exploration and Energy Landscapes

The flexibility of this compound arises from the rotational freedom around several single bonds, particularly the N-N and N-C bonds, as well as the conformational flexibility of the cyclohexyl ring. Exploring the conformational space is essential to identify all low-energy structures the molecule can adopt and to understand the dynamic equilibrium between them.

This exploration is often performed by systematically rotating key dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan. The results are visualized as an energy landscape, where stable conformers correspond to minima (valleys) on the surface, and transition states correspond to saddle points (peaks). Molecular dynamics simulations can also be used to explore this landscape by simulating the molecule's movement over time at a given temperature, allowing it to overcome energy barriers and sample different conformations. For complex molecules, these studies reveal that multiple conformations may coexist at room temperature, each with its own geometry and potential reactivity. For this molecule, the most significant conformational changes would be related to the orientation of the 2-nitrophenyl group relative to the rest of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to interpret and verify experimental data.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using frequency analysis, typically performed with DFT methods. These calculations predict the vibrational frequencies and intensities of the normal modes of the molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the computed spectrum with the experimental one, each absorption band in the experimental spectrum can be assigned to a specific vibrational mode. This correlation confirms the molecular structure and provides detailed information about its bonding. For this compound, key predicted vibrational modes would include:

N-H stretching: A distinct band around 3300 cm⁻¹, often broadened and shifted to lower frequency due to the intramolecular hydrogen bonding.

C-H stretching: Aromatic and aliphatic C-H stretches typically appear in the 2850-3100 cm⁻¹ region.

C=N stretching: A strong absorption band around 1600-1620 cm⁻¹.

NO₂ stretching: Two characteristic strong bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group.

C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region.

Simulated Raman spectra provide complementary information, as some vibrational modes may be more intense in Raman than in IR, and vice-versa, based on the change in polarizability during the vibration.

Table 3: Predicted Principal Vibrational Frequencies (DFT) and Their Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | ~3310 | Medium |

| Aromatic C-H Stretch | ~3080 | Medium-Weak |

| Aliphatic C-H Stretch | ~2940, ~2860 | Strong |

| C=N Stretch | ~1615 | Strong |

| NO₂ Asymmetric Stretch | ~1525 | Very Strong |

| C=C Aromatic Stretch | ~1480 | Medium |

Note: These are predicted frequencies. Experimental values may differ due to solvent effects, intermolecular interactions, and anharmonicity.

Electronic Absorption Spectra (UV-Vis) Prediction using TD-DFT5.4. Reactivity Descriptors and Mechanistic Insights from Computational Data

Without access to published theoretical and computational research on this compound, any attempt to generate the specified content would be speculative and would not adhere to the required standards of scientific accuracy.

Synthesis and Reactivity of Derivatives and Analogues of 1 Cyclohexylidene 2 2 Nitrophenyl Hydrazine

Structural Modifications on the Cyclohexylidene Ring (e.g., alkylation, functionalization)

The core structure of 1-cyclohexylidene-2-(2-nitrophenyl)hydrazine features a cyclohexylidene ring, which, along with the nitrophenyl moiety and the hydrazine (B178648) bridge, dictates its chemical properties. Alterations to this ring system, such as the introduction of alkyl groups or other functional groups, can significantly influence the molecule's reactivity, stereochemistry, and potential applications.

The alkylation of hydrazines and their derivatives is a fundamental transformation in organic synthesis, providing access to a wide array of substituted compounds. organic-chemistry.org Methodologies for selective alkylation often involve the formation of reactive intermediates, such as nitrogen dianions, which can then be treated with alkyl halides. organic-chemistry.org This approach allows for controlled introduction of alkyl groups onto the hydrazine nitrogen atoms. While direct alkylation of the cyclohexylidene ring itself is less common, functionalization can be achieved through various synthetic routes prior to the condensation reaction that forms the hydrazone.

For instance, substituted cyclohexanones can be used as starting materials. The reaction of these modified ketones with 2-nitrophenylhydrazine (B1229437) would yield a series of this compound derivatives with functional groups appended to the cyclohexylidene ring. The nature of these substituents can be varied to include alkyl chains of different lengths, electron-donating or electron-withdrawing groups, and moieties capable of further chemical transformations.

The introduction of substituents on the cyclohexylidene ring can have several consequences:

Steric Effects: Bulky alkyl groups can hinder the approach of reagents to the reactive centers of the molecule, thereby influencing the rates and outcomes of subsequent reactions.

Electronic Effects: Functional groups with distinct electronic properties can alter the electron density distribution within the molecule, affecting the reactivity of the C=N double bond and the aromatic ring.

The functionalization of the cyclohexylidene ring opens up possibilities for creating a diverse library of this compound derivatives with tailored properties. These modifications are crucial for structure-activity relationship studies and for the development of new compounds with specific applications in materials science, catalysis, and medicinal chemistry.

Substituent Effects on the Nitrophenyl Moiety and their Chemical Consequences

Substituents on an aromatic ring are generally classified as either activating or deactivating groups based on their effect on the rate of electrophilic aromatic substitution. lumenlearning.comlibretexts.org Activating groups donate electron density to the ring, making it more nucleophilic, while deactivating groups withdraw electron density, making it less reactive towards electrophiles. lumenlearning.com The nitro group itself is a powerful deactivating group. lumenlearning.com

The influence of a substituent can be attributed to two primary factors:

Inductive Effects: This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I). lumenlearning.com

Resonance Effects: This effect involves the delocalization of pi electrons and is transmitted through the pi system of the molecule. Electron-donating groups with lone pairs of electrons can exhibit a positive resonance effect (+R), while groups with pi bonds to electronegative atoms can have a negative resonance effect (-R). lumenlearning.comlibretexts.org

In the context of this compound, the introduction of additional substituents on the nitrophenyl ring can lead to the following chemical consequences:

Modulation of Acidity/Basicity: The electronic nature of the substituents can affect the acidity of the N-H proton of the hydrazine moiety and the basicity of the imine nitrogen. Electron-withdrawing groups tend to increase the acidity of the N-H proton.

Alteration of Redox Properties: The presence of electron-donating or electron-withdrawing groups can influence the reduction potential of the nitro group, making it easier or more difficult to reduce to an amino group.

Impact on Spectroscopic Properties: Substituents can cause shifts in the absorption maxima in UV-Vis spectra and changes in the chemical shifts in NMR spectra, providing valuable information about the electronic environment of the molecule.

A comparative study of N-acylhydrazones with electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring demonstrated that these substituents significantly impact the chemical, structural, and spectroscopic properties of the compounds. beilstein-journals.org For instance, the electron-withdrawing nitro group was found to strengthen an intramolecular hydrogen bond and increase the acidity of a phenolic proton. beilstein-journals.org

The systematic variation of substituents on the nitrophenyl moiety of this compound allows for the fine-tuning of its chemical and physical properties, which is essential for designing molecules with specific functions.

Formation of Hydrazide-Hydrazone Hybrids and their Subsequent Transformations

Hydrazide-hydrazone derivatives represent a significant class of compounds in organic chemistry, known for their versatile synthetic utility and diverse biological activities. nih.govtpcj.orgnih.gov These molecules contain both a hydrazide (-CO-NH-N=) and a hydrazone (-C=N-NH-) functionality, which can be derived from precursors like this compound through appropriate chemical transformations.

The synthesis of hydrazide-hydrazone hybrids typically involves the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone). tpcj.orgmdpi.com In the context of this compound, a multi-step synthetic sequence would be required to introduce the hydrazide functionality. For example, the nitro group on the phenyl ring could be reduced to an amino group, which could then be diazotized and converted to a carboxylic acid derivative. Subsequent reaction with hydrazine would yield a hydrazide, which could then be reacted with a carbonyl compound to form the final hydrazide-hydrazone hybrid.

Alternatively, a more direct approach could involve the use of a nitrophenylhydrazine (B1144169) derivative that already contains a hydrazide group. For instance, a dicarboxylic acid could be reacted with two equivalents of 2-nitrophenylhydrazine to form a bis-hydrazide, which could then be condensed with cyclohexanone (B45756) to yield a molecule with two hydrazone linkages and a central hydrazide-like structure.

Once formed, these hydrazide-hydrazone hybrids can undergo a variety of subsequent transformations, taking advantage of the reactivity of both the hydrazide and hydrazone moieties. nih.gov The presence of multiple reactive sites, including the C=N double bond, the amide-like functionality of the hydrazide, and the N-H protons, allows for a rich chemistry.

Some common transformations of hydrazide-hydrazones include:

Cyclization Reactions: The hydrazide-hydrazone backbone is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, thiazoles, and thiophenes. nih.gov These reactions often involve the reaction of the hydrazide-hydrazone with bifunctional reagents that can react with both the hydrazide and hydrazone parts of the molecule.

Complexation with Metal Ions: The hydrazide-hydrazone linkage can act as a chelating ligand, forming stable complexes with a variety of metal ions. tpcj.org This property is of interest in the development of new catalysts and materials with specific magnetic or optical properties.

Further Functionalization: The reactive N-H protons and the C=N double bond can be targeted for further functionalization, such as alkylation, acylation, or addition reactions. This allows for the synthesis of a wide range of derivatives with modified properties.

The study of hydrazide-hydrazone hybrids derived from or related to this compound provides a pathway to novel molecular architectures with potential applications in various fields of chemistry.

Synthesis of Related Azines and Bis-Hydrazones

Azines and bis-hydrazones are two classes of compounds that are structurally related to this compound. Azines contain a C=N-N=C functional group, while bis-hydrazones feature two hydrazone moieties within the same molecule. The synthesis of these derivatives often involves condensation reactions of hydrazines with carbonyl compounds.

Azines are typically synthesized by the condensation of hydrazine with two equivalents of an aldehyde or a ketone. researchgate.net Alternatively, they can be prepared from the decomposition of N-tosylhydrazones. researchgate.net In the context of this compound, a related azine could be synthesized by reacting cyclohexanone with hydrazine hydrate (B1144303). This would result in the formation of cyclohexanone azine, a symmetrical molecule with two cyclohexylidene groups linked by a N-N double bond. The synthesis of unsymmetrical azines, which would be more closely related to the parent compound, is also possible through multi-step procedures. For example, a hydrazone can be reacted with a diazo compound to form an azine. rsc.org

Bis-hydrazones are formed when a dicarbonyl compound reacts with two equivalents of a hydrazine, or when a dihydrazide reacts with two equivalents of a carbonyl compound. tandfonline.comnih.gov The synthesis of a bis-hydrazone related to this compound could be achieved by reacting a diketone, such as 1,4-cyclohexanedione, with two equivalents of 2-nitrophenylhydrazine. This would result in a molecule with two nitrophenylhydrazone moieties attached to the same cyclohexyl ring.

The synthesis of these related compounds is of interest for several reasons:

Comparative Studies: By comparing the properties of this compound with those of its related azines and bis-hydrazones, it is possible to gain insights into the role of the different structural components of the molecule.

Development of New Ligands: Azines and bis-hydrazones are known to act as chelating ligands for a variety of metal ions. The synthesis of new derivatives with tailored electronic and steric properties can lead to the development of novel catalysts and coordination polymers.

Exploration of Novel Reactivity: The presence of multiple reactive sites in azines and bis-hydrazones can lead to unique chemical reactivity and the formation of complex molecular architectures.

The table below provides a summary of the key differences between hydrazones, azines, and bis-hydrazones.

| Compound Class | General Structure | Key Functional Group |

| Hydrazone | R₂C=N-NHR' | C=N-N |

| Azine | R₂C=N-N=CR₂ | C=N-N=C |

| Bis-hydrazone | R'HN-N=C(R₂)-X-C(R₂)=N-NHR' | Two C=N-N groups |

Stereoisomerism in Hydrazone Derivatives (E/Z Isomerism)

Hydrazones, including this compound and its derivatives, possess a carbon-nitrogen double bond (C=N), which is a center of potential stereoisomerism. nih.gov Similar to alkenes, the restricted rotation around the C=N double bond can lead to the existence of two geometric isomers, designated as E (entgegen) and Z (zusammen). researchgate.netnih.gov

In the case of this compound, the E and Z isomers would differ in the spatial arrangement of the groups attached to the imine carbon and nitrogen atoms. The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration. The group with the higher atomic number on each side of the double bond is given higher priority. If the two higher-priority groups are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is designated as E.

The relative stability of the E and Z isomers can be influenced by several factors:

Steric Hindrance: The isomer with less steric repulsion between bulky groups is generally more stable. In many cases, the E isomer is thermodynamically favored due to reduced steric strain. researchgate.net

Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds can stabilize one isomer over the other. For example, if a hydrogen bond can be formed in the Z configuration but not in the E configuration, the Z isomer may be preferentially formed or may be more stable. nih.gov

Electronic Effects: The electronic properties of the substituents can also influence the relative stability of the isomers by affecting the electronic distribution around the C=N double bond.

The interconversion between E and Z isomers can occur through thermal or photochemical pathways. nih.gov The energy barrier for this isomerization is typically higher than that for rotation around a single bond but lower than that for breaking the double bond completely. The study of E/Z isomerism in hydrazone derivatives is important for understanding their chemical reactivity and biological activity, as the different isomers can have distinct properties and interact differently with other molecules.

In addition to the E/Z isomerism of the C=N bond, N-acylhydrazones can also exhibit conformational isomerism due to restricted rotation around the N-C(O) single bond (amide bond). researchgate.net This leads to the existence of syn- and anti-periplanar conformers. The combination of geometric and conformational isomerism can result in a complex mixture of stereoisomers in solution.

The characterization of these isomers is typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the different isomers often exhibit distinct chemical shifts. X-ray crystallography can provide definitive structural information for the solid state.

| Isomer | Description |

| E (entgegen) | Higher priority groups are on opposite sides of the C=N double bond. |

| Z (zusammen) | Higher priority groups are on the same side of the C=N double bond. |

Advanced Applications and Research Directions Non Prohibited

Role as Chemical Intermediates in Complex Molecule Synthesis

1-Cyclohexylidene-2-(2-nitrophenyl)hydrazine serves as a pivotal intermediate in several important organic transformations, most notably the Fischer indole (B1671886) synthesis. This classic reaction, discovered in 1883, is a robust method for producing the indole heterocyclic framework from a phenylhydrazine (B124118) and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. utq.edu.iqnih.gov In this context, this compound is the specific phenylhydrazone formed from the condensation of 2-nitrophenylhydrazine (B1229437) and cyclohexanone (B45756).

The mechanism, first proposed by Robinson, proceeds through several key steps after the initial formation of the hydrazone. The process is typically catalyzed by Brønsted or Lewis acids. utq.edu.iq

Table 1: Key Stages of the Fischer Indole Synthesis

| Step | Description |

|---|---|

| 1. Hydrazone Formation | 2-Nitrophenylhydrazine reacts with cyclohexanone to form this compound. |

| 2. Tautomerization | The hydrazone tautomerizes to its corresponding ene-hydrazine form under acidic conditions. |

| 3. utq.edu.iqutq.edu.iq-Sigmatropic Rearrangement | The ene-hydrazine undergoes a concerted pericyclic rearrangement, leading to the formation of a di-imine intermediate and breaking the aromaticity of the phenyl ring. utq.edu.iq |

| 4. Rearomatization | A proton transfer event restores the energetically favorable aromatic system. |

| 5. Cyclization & Elimination | An intramolecular nucleophilic attack by the amino group on the imine carbon forms a cyclic aminal, which then eliminates ammonia (B1221849) under acid catalysis to yield the final indole product. utq.edu.iq |

Beyond the celebrated Fischer indole synthesis, research has shown that the reduction of this compound can lead to a different class of heterocyclic compounds. Instead of yielding an amino derivative susceptible to indole cyclization, reduction with agents like sodium dithionite (B78146) results in the formation of cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine. nih.govresearchgate.netresearchgate.net This transformation involves the initial reduction of the nitro group to an amino group, followed by an intramolecular nucleophilic attack of this newly formed amine onto the hydrazone carbon and subsequent air oxidation. nih.govresearchgate.net This provides a synthetic route to 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, a class of compounds investigated for various bio-pharmacological activities. nih.govresearchgate.net

Exploration in Material Science and Organic Electronics

The structural features of this compound, specifically its conjugated system incorporating nitro and hydrazine (B178648) functionalities, suggest potential for exploration in materials science, although its primary applications remain in synthesis.

Azo dyes, which are characterized by the azo (-N=N-) functional group, represent the largest class of commercial organic colorants. wikipedia.orgresearchgate.net Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. nih.gov While this compound is a hydrazone (containing a C=N-NH group) and not an azo dye, it shares key structural chromophoric elements. These include an extended π-conjugated system across the phenyl ring and the C=N double bond, and the presence of a nitro group (-NO2), which is a powerful electron-withdrawing group that can act as an auxochrome, modifying the color of a dye. researchgate.net The azo-hydrazone tautomerism is a known phenomenon in many dye molecules, where the azo and hydrazone forms can coexist. nih.gov Although this specific compound is not primarily used as a dye, its precursors and related structures are fundamental to the dye industry. nih.govwikipedia.orgyoutube.com

Nitrogen-containing heterocyclic and conjugated molecules are of significant interest in the field of organic electronics for their charge transport properties. researchgate.net While direct studies on the semiconductor properties of this compound are not widely reported, its derivatives and related structures are subjects of such research. As established, this hydrazone is a direct precursor to nitro-substituted tetrahydrocarbazoles (a class of indoles), and molecules with the carbazole (B46965) moiety are well-known for their hole-transporting capabilities in organic light-emitting diodes (OLEDs).

Furthermore, hydrazone derivatives can be used to synthesize other heterocyclic systems, such as pyrazolines, which are investigated as potential charge transport materials in organic electronic devices. researchgate.net The electron-rich nature and redox behavior of the hydrazone unit itself suggest that it could serve as a building block for larger conjugated systems designed for applications in organic electronics. researchgate.net

Ligand Design for Metal Coordination Chemistry

The field of coordination chemistry has extensively utilized hydrazone derivatives as versatile ligands due to their ability to form stable complexes with a wide range of transition metals. nih.govchemijournal.com The presence of multiple donor atoms allows them to act as chelating agents, binding to a metal ion at multiple points. omicsonline.org

Hydrazones readily form stable metal complexes, and those derived from substituted phenylhydrazines are no exception. utq.edu.iqnih.govchemijournal.com The synthesis of such complexes is generally straightforward, typically involving the reaction of the hydrazone ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a solvent like ethanol (B145695) or methanol. chemijournal.comchemistryjournal.net The reaction mixture is often heated under reflux to facilitate complex formation, resulting in the precipitation of the solid metal complex. chemistryjournal.net Spectroscopic studies on complexes formed from ligands analogous to this compound, such as those from 2,4-dinitrophenylhydrazine, confirm the coordination of the ligand to the metal center. nih.govchemijournal.com The resulting complexes often exhibit octahedral, square planar, or tetrahedral geometries depending on the metal ion and the stoichiometry of the ligand-to-metal ratio. utq.edu.iqresearchgate.net

This compound possesses several potential donor sites for coordination to a metal ion: the imine nitrogen (N of C=N), the amine nitrogen (NH), and the oxygen atoms of the ortho-nitro group. This multi-dentate character allows for various chelation modes.

A highly probable coordination mode involves bidentate chelation through the imine nitrogen and one of the oxygen atoms from the ortho-nitro group. This would form a stable six-membered chelate ring, a favored arrangement in coordination chemistry. Evidence from related structures, such as complexes of 2,4-dinitrophenylhydrazine, suggests that coordination through an oxygen of the nitro group is a common feature. nih.gov

Table 2: Potential Coordination Sites and Modes

| Potential Donor Atom(s) | Coordination Mode | Resulting Chelate Ring Size |

|---|---|---|

| Imine Nitrogen | Monodentate | N/A |

| Imine Nitrogen & Nitro Oxygen | Bidentate (N,O) | 6-membered |

| Imine Nitrogen & Amine Nitrogen | Bidentate (N,N) | 4-membered (less likely) |

The specific coordination geometry (e.g., octahedral, tetrahedral) would be determined by the metal ion's electronic configuration and coordination number, with ligands, solvent molecules, or counter-ions filling the remaining coordination sites. mdpi.com For example, a 1:2 metal-to-ligand ratio with a bidentate ligand often results in an octahedral geometry around the metal center. utq.edu.iqnih.gov The crystal structure of the free ligand has been determined, providing a basis for understanding the conformational changes that may occur upon complexation.

Innovations in Analytical Reagent Design and Detection Methodologies

Hydrazone derivatives are recognized for their utility as analytical reagents, particularly in the spectrophotometric and colorimetric detection of a variety of analytes, including metal ions and anions. The design of these reagents often hinges on the strategic incorporation of specific functional groups that can interact with the target analyte, leading to a measurable signal, such as a change in color or fluorescence.

The structure of this compound features several key components that are advantageous for its application as an analytical reagent. The molecule contains both proton donor (N-H group) and acceptor sites, which are crucial for binding with various analytes. The presence of the electron-withdrawing nitro group on the phenyl ring can enhance the acidity of the N-H proton, facilitating its interaction with anions through hydrogen bonding.

Innovations in the design of analytical reagents based on hydrazone structures often involve modifying the molecule to enhance its selectivity and sensitivity towards a specific target. For instance, the incorporation of additional chelating groups can improve the binding affinity for metal ions, leading to the formation of stable, colored complexes that can be quantified using spectrophotometry.

Colorimetric and Fluorometric Sensing:

The development of colorimetric sensors, which allow for the "naked-eye" detection of analytes, is a significant area of innovation. Hydrazone-based sensors can be designed to undergo a distinct color change upon binding with a target ion. This change is often due to alterations in the electronic properties of the molecule, such as intramolecular charge transfer (ICT), which is influenced by the interaction with the analyte. While specific studies on this compound are not extensively documented in publicly available research, the general principles of hydrazone-based chemosensors suggest its potential in this area.

Similarly, fluorescent probes offer high sensitivity for the detection of trace amounts of analytes. The design of such probes can involve coupling the hydrazone moiety to a fluorophore. The binding of an analyte to the hydrazone receptor can modulate the fluorescence of the molecule, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescent signal.

Research Findings on Related Hydrazone-Based Reagents:

While detailed research findings specifically for this compound are limited, studies on analogous hydrazone derivatives provide insight into the potential applications and methodologies. For example, various dinitrophenyl hydrazones have been successfully employed as colorimetric probes for the detection of anions like cyanide, fluoride, and acetate. The interaction mechanism often involves the deprotonation of the N-H group by the basic anion, leading to a significant color change.

The following table summarizes the performance of several hydrazone-based chemosensors in the detection of different analytes, illustrating the general capabilities of this class of compounds.

| Hydrazone Derivative | Analyte | Detection Method | Limit of Detection (LOD) |

| Quinoline-functionalized dinitrophenyl hydrazone | Cyanide (CN⁻) | Colorimetric | 0.35 µM |

| 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone | Iron(II) (Fe²⁺) | Spectrophotometric | 0.095 µg mL⁻¹ |

| 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone | Cobalt(II) (Co²⁺) | Spectrophotometric | 0.04 µg mL⁻¹ |

This table presents data for related hydrazone compounds to illustrate the potential of this chemical class, due to the limited availability of specific data for this compound.

The design of future analytical reagents based on the this compound scaffold could involve systematic modifications to tune its selectivity for specific analytes of environmental or biological importance. The synthesis of derivatives with different substituents on the phenyl or cyclohexyl rings could lead to new reagents with enhanced sensitivity and selectivity, paving the way for novel and efficient detection methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.